2-cyano-3-fluorophenyl fluoranesulfonate
Description
2-Cyano-3-fluorophenyl fluoranesulfonate is a fluorinated aromatic sulfonate derivative characterized by a cyano (-CN) group at the 2-position and a fluorine atom at the 3-position of the phenyl ring, linked to a fluoranesulfonate group. This scaffold is often leveraged for its electron-withdrawing properties, which enhance stability and modulate reactivity in cross-coupling reactions or biological targeting .
Properties
CAS No. |
2378506-84-2 |
|---|---|
Molecular Formula |
C7H3F2NO3S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-fluorophenyl fluoranesulfonate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-cyano-3-fluorophenyl halides with fluoranesulfonate salts under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-cyano-3-fluorophenyl fluoranesulfonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-fluorophenyl fluoranesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-cyano-3-fluorophenyl fluoranesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Materials Science: Employed in the design of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-cyano-3-fluorophenyl fluoranesulfonate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluoranesulfonate group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects and Reactivity
The 2-cyano-3-fluorophenyl group is frequently incorporated into larger pharmacophores. For example:
- Compound 66 (N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-4-((2-cyano-3-fluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxamide): Synthesized via zinc-mediated reductive amination and Pd-catalyzed coupling, this compound exhibits 97.26% purity and demonstrates the compatibility of the 2-cyano-3-fluorophenyl group with complex heterocyclic systems .
- N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide: This derivative showcases the integration of the 2-cyano-3-fluorophenyl moiety into benzamide frameworks, emphasizing its utility in tuning solubility and binding affinity via sulfanyl and oxadiazole substituents .
Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups: Unlike 3-fluoro-4-hydroxybenzaldehyde (CAS RN 394-50-3), which contains a hydroxyl donor group, the 2-cyano-3-fluorophenyl group in fluoranesulfonate derivatives enhances electrophilicity, favoring nucleophilic substitution reactions .
Critical Analysis of Evidence Limitations
- Diversity of Sources : References span synthetic methodologies (), patent literature (), and reagent catalogs (), ensuring a multidisciplinary perspective but leaving gaps in mechanistic or application-specific studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
